N-(4-nitrobenzyl)cycloheptanamine
Description
N-(4-nitrobenzyl)cycloheptanamine (CAS: 355814-18-5) is a secondary amine compound with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. Its structure comprises a cycloheptanamine moiety linked to a 4-nitrobenzyl group. Key physicochemical properties include a boiling point of 392.1°C, density of 1.11 g/cm³, and refractive index of 1.554 .
Properties
CAS No. |
355814-18-5 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]cycloheptanamine |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-9-7-12(8-10-14)11-15-13-5-3-1-2-4-6-13/h7-10,13,15H,1-6,11H2 |
InChI Key |
JIFJLALKYPETLR-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The nitro group in this compound enhances redox sensitivity, enabling applications in hypoxic cell imaging . In contrast, the bromothiophene analog’s bromine atom may increase steric bulk and alter solubility.
- Molecular Weight : The bromothiophene derivative has a higher molecular weight (288.25 vs. 248.32) due to bromine substitution.
Preparation Methods
Reaction Mechanism and General Procedure
The alkylation of cycloheptanamine with 4-nitrobenzyl bromide proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion and forming the secondary amine product. This method is widely reported in analogous syntheses, such as the preparation of N-(prop-2-yn-1-yl)cycloheptanamine.
-
Reactants : Cycloheptanamine (1.0 equiv), 4-nitrobenzyl bromide (1.2 equiv), anhydrous dichloromethane (DCM), and potassium carbonate (K2CO3, 2.0 equiv).
-
Conditions : The mixture is stirred at room temperature for 6–12 hours under nitrogen.
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Work-up : The reaction is quenched with water, extracted with DCM, dried over Na2SO4, and concentrated.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
Optimization and Yield Data
Key variables affecting yield include stoichiometry, solvent polarity, and reaction time. Excess 4-nitrobenzyl bromide (1.2–1.5 equiv) ensures complete consumption of the amine, while polar aprotic solvents like DMF enhance reaction rates. Yields typically range from 80% to 89% under optimized conditions.
Table 1. Alkylation Reaction Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 89 |
| Temperature | 25°C | 85 |
| Reaction Time | 12 h | 89 |
| Base | K2CO3 | 89 |
Characterization Data
The product is characterized by 1H NMR and 13C NMR :
-
1H NMR (500 MHz, CDCl3) : δ 8.24 (d, J = 8.7 Hz, 2H, Ar-H), 7.55 (d, J = 8.7 Hz, 2H, Ar-H), 3.85 (s, 2H, CH2), 2.65–2.60 (m, 1H, cycloheptanamine-CH), 1.70–1.30 (m, 12H, cycloheptane).
-
13C NMR (125 MHz, CDCl3) : δ 147.8 (NO2-C), 143.2 (Ar-C), 129.5 (Ar-CH), 123.8 (Ar-CH), 58.4 (CH2), 54.3 (cycloheptanamine-C), 33.1–23.8 (cycloheptane).
Reductive Amination of 4-Nitrobenzaldehyde with Cycloheptanamine
Reaction Mechanism and General Procedure
Reductive amination involves the condensation of 4-nitrobenzaldehyde with cycloheptanamine to form an imine intermediate, which is subsequently reduced to the secondary amine. This method is advantageous for avoiding alkylating agents and is exemplified in the synthesis of pyridine-2-methylamine derivatives.
-
Reactants : 4-Nitrobenzaldehyde (1.0 equiv), cycloheptanamine (1.1 equiv), sodium cyanoborohydride (NaBH3CN, 1.5 equiv), methanol.
-
Conditions : Stirred at room temperature for 24 hours.
-
Work-up : Extracted with ethyl acetate, washed with brine, and dried.
-
Purification : Recrystallization from ethanol/water.
Optimization and Yield Data
The use of NaBH3CN as a selective reducing agent minimizes over-reduction of the nitro group. Yields range from 70% to 78%, with higher temperatures (40°C) reducing reaction time to 12 hours.
Table 2. Reductive Amination Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH3CN | 78 |
| Solvent | Methanol | 75 |
| Temperature | 40°C | 78 |
Characterization Data
-
1H NMR (400 MHz, CDCl3) : δ 8.18 (d, J = 8.8 Hz, 2H, Ar-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 3.72 (s, 2H, CH2), 2.55–2.50 (m, 1H, cycloheptanamine-CH), 1.65–1.25 (m, 12H, cycloheptane).
-
13C NMR (100 MHz, CDCl3) : δ 148.2 (NO2-C), 139.5 (Ar-C), 129.0 (Ar-CH), 123.5 (Ar-CH), 57.9 (CH2), 53.8 (cycloheptanamine-C), 32.9–23.6 (cycloheptane).
Comparative Analysis of Synthetic Routes
Yield and Purity
Practical Considerations
-
Cost : 4-Nitrobenzyl bromide is more expensive than 4-nitrobenzaldehyde.
-
Safety : Reductive amination eliminates exposure to alkyl halides, which are toxic and corrosive.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-nitrobenzyl)cycloheptanamine, and how can its structure be validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution between cycloheptanamine and 4-nitrobenzyl halides (e.g., chloride or bromide). Reaction optimization includes adjusting molar ratios (e.g., 1:2 for halide-to-amine) and solvent selection (e.g., acetonitrile improves yield compared to CCl₄ ). Structural validation relies on 1H NMR to confirm amine proton signals (~1.5–2.5 ppm for cycloheptane protons) and nitrobenzyl aromatic protons (~7.5–8.5 ppm). Cross-check with melting point analysis , though discrepancies due to moderate purity may occur .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H NMR : Assign peaks for cycloheptane (multiplet at δ 1.5–2.5 ppm) and nitrobenzyl groups (doublets at δ 4.5–5.0 ppm for benzylic CH₂ and aromatic protons at δ 7.5–8.5 ppm) .
- UV-Vis : Detect absorbance bands at ~260 nm (nitro group n→π* transitions) and ~307 nm (aromatic π→π* transitions) .
- LRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~290–300, depending on substituents) .
Advanced Research Questions
Q. How can conflicting data (e.g., purity vs. spectral results) be resolved during synthesis?
- Methodology : If melting point data conflicts with NMR/UV-Vis results (e.g., broad melting range vs. clean spectral peaks), prioritize spectroscopic validation. For example, impurities like unreacted 4-nitrobenzyl halides or byproducts (e.g., 4-nitrobenzaldehyde ) can skew melting points. Use column chromatography (alumina or silica) to isolate the target compound and reanalyze purity via HPLC with a C18 column (λ = 254 nm) .
Q. What strategies optimize the reaction kinetics of this compound synthesis?
- Methodology :
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance halide reactivity by stabilizing transition states, yielding up to 65% compared to 19% in CCl₄ .
- Temperature : Increase reaction rates by heating (e.g., 50–60°C), but monitor for nitro group degradation via TLC .
- Leaving group : Use 4-nitrobenzyl bromide (k = 3.3 × 10⁻³ M⁻¹s⁻¹) instead of chloride (k = 8.1 × 10⁻⁵ M⁻¹s⁻¹) for faster kinetics .
Q. How does the nitro group influence the compound’s reactivity in catalytic or enzymatic studies?
- Methodology : The electron-withdrawing nitro group enhances electrophilicity, making the benzyl position reactive in:
- Oxidation : Catalytic conversion to aldehydes using Cu complexes (e.g., 4-nitrobenzyl alcohol → 4-nitrobenzaldehyde ).
- Enzyme inhibition : The nitro group may act as a hydrogen-bond acceptor in enzyme active sites. Test inhibitory effects via kinetic assays (e.g., IC₅₀ determination using fluorogenic substrates) .
Q. What mechanistic insights can NMR provide for this compound’s interactions?
- Methodology : Use time-resolved ¹H NMR to track reaction progress (e.g., amine alkylation). For example, monitor the disappearance of cycloheptanamine protons (δ 1.5–2.5 ppm) and the emergence of benzylic protons (δ 4.5–5.0 ppm). Kinetic studies at 310 K in methanol-d₄ reveal second-order rate constants for halide substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
